N-(3-iodophenyl)benzamide
CAS No.: 52807-28-0
Cat. No.: VC11999979
Molecular Formula: C13H10INO
Molecular Weight: 323.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52807-28-0 |
|---|---|
| Molecular Formula | C13H10INO |
| Molecular Weight | 323.13 g/mol |
| IUPAC Name | N-(3-iodophenyl)benzamide |
| Standard InChI | InChI=1S/C13H10INO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) |
| Standard InChI Key | YDSSNARSCZZMIP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Composition
N-(3-Iodophenyl)benzamide (C₁₃H₁₀INO) consists of a benzamide group (C₆H₅CONH₂) linked to a 3-iodophenyl moiety. The iodine atom at the meta position introduces steric and electronic effects that influence reactivity and interactions with biological targets .
Table 1: Key Molecular Properties
The iodine atom’s electronegativity and polarizability enhance the compound’s ability to participate in halogen bonding, a feature exploited in crystal engineering and drug design .
Synthesis and Optimization
Key Synthetic Routes
N-(3-Iodophenyl)benzamide can be synthesized via two primary methods:
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Coupling Reactions:
Aryl iodides react with benzoyl chloride derivatives in the presence of a base. For example, KOH-mediated coupling of 3-iodoaniline with benzoyl chloride in 1,4-dioxane at 90°C yields substituted benzamides . This method aligns with protocols used for synthesizing 3,5-difluoro-N-(3-iodophenyl)benzamide . -
Halogen Exchange:
Iodination of pre-formed benzamides using iodine monochloride (ICl) or N-iodosuccinimide (NIS). This approach is critical for introducing iodine into complex structures while preserving the amide bond.
Table 2: Representative Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 90°C | KOH-mediated synthesis |
| Solvent | 1,4-Dioxane | Optimized for solubility |
| Yield | 60–75% (analogous compounds) | Empirical data |
Physicochemical Properties
Stability and Reactivity
N-(3-Iodophenyl)benzamide is stable under ambient conditions but susceptible to photodegradation due to the labile C–I bond. Storage in amber glassware under inert atmospheres is recommended. The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water .
Spectroscopic Data
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¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm, while the amide proton resonates near δ 10.2 ppm .
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IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~540 cm⁻¹ (C–I) .
Pharmacological Research and Biological Activity
Central Nervous System (CNS) Effects
Benzamides are known modulators of CNS function. In a study of structurally similar compounds, substituted benzamides demonstrated statistically significant effects on motor activity and evasion-investigation behavior in murine models . For instance:
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Sedative Effects: A 45% reduction in motor activity was observed for a chloro-substituted benzamide .
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Antipsychotic Potential: Meta-halogenation (e.g., iodine) enhanced sigma-1 receptor affinity, a target for neuropsychiatric disorders .
Table 3: Comparative Pharmacological Data
| Compound | Effect on Motor Activity | Receptor Affinity (σ-1) |
|---|---|---|
| N-(3-Iodophenyl)benzamide* | Predicted ↓ 30–40% | High (extrapolated) |
| 2,3-Dichloro derivative | ↓ 45% | Moderate |
*Data extrapolated from analogues .
Industrial and Research Applications
Pharmaceutical Intermediates
N-(3-Iodophenyl)benzamide serves as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging. The iodine atom can be replaced with fluorine-18 via isotopic exchange, enabling tracer synthesis .
Material Science
The compound’s halogen bonding capability facilitates the design of supramolecular assemblies. For example, iodine···π interactions stabilize co-crystals with electron-deficient aromatic systems .
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